molecular formula C15H13N3O3 B3840801 N'-(3-methylbenzylidene)-4-nitrobenzohydrazide

N'-(3-methylbenzylidene)-4-nitrobenzohydrazide

Cat. No.: B3840801
M. Wt: 283.28 g/mol
InChI Key: XCGUFAARWMPDDW-MHWRWJLKSA-N
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Description

N’-(3-methylbenzylidene)-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-methylbenzaldehyde+4-nitrobenzohydrazideN’-(3-methylbenzylidene)-4-nitrobenzohydrazide\text{3-methylbenzaldehyde} + \text{4-nitrobenzohydrazide} \rightarrow \text{N'-(3-methylbenzylidene)-4-nitrobenzohydrazide} 3-methylbenzaldehyde+4-nitrobenzohydrazide→N’-(3-methylbenzylidene)-4-nitrobenzohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(3-methylbenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of hydrazines from the hydrazone moiety.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzylidene)-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The nitro group and hydrazone moiety play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylbenzylidene)-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-(3-methylbenzylidene)-4-chlorobenzohydrazide: Contains a chlorine atom instead of a nitro group.

    N’-(3-methylbenzylidene)-4-methoxybenzohydrazide: Features a methoxy group in place of the nitro group.

Uniqueness

N’-(3-methylbenzylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11-3-2-4-12(9-11)10-16-17-15(19)13-5-7-14(8-6-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGUFAARWMPDDW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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